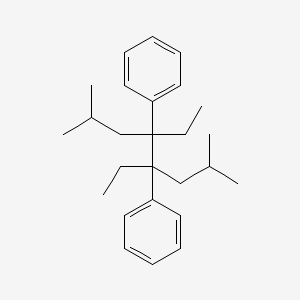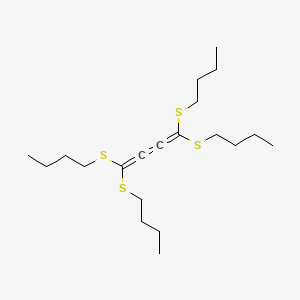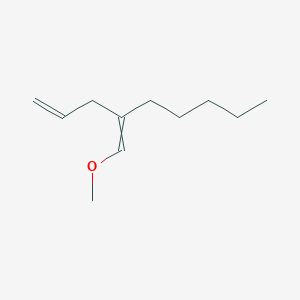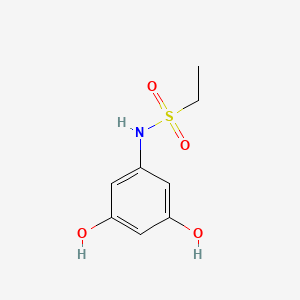![molecular formula C12H19NO3 B14234074 2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine CAS No. 823234-66-8](/img/structure/B14234074.png)
2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenethylamine, characterized by the presence of methoxy and methoxyethoxy groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine typically involves multiple steps. One common method starts with the preparation of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde, which is then subjected to reductive amination with ethanamine. The reaction conditions often include the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethylamine: A simpler analog with similar functional groups but lacking the phenyl ring.
4-Methoxyphenethylamine: Another analog with a methoxy group on the phenyl ring but without the methoxyethoxy group.
Uniqueness
2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine is unique due to the presence of both methoxy and methoxyethoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
823234-66-8 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-[4-methoxy-3-(2-methoxyethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-14-7-8-16-12-9-10(5-6-13)3-4-11(12)15-2/h3-4,9H,5-8,13H2,1-2H3 |
InChI-Schlüssel |
MFWBRXHQYDDWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=CC(=C1)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




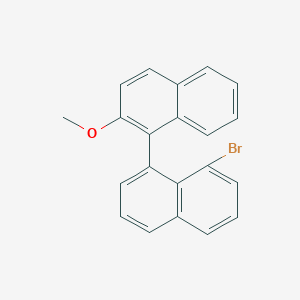
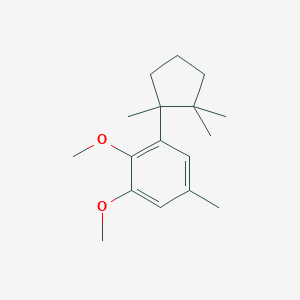
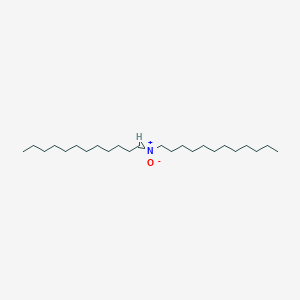
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
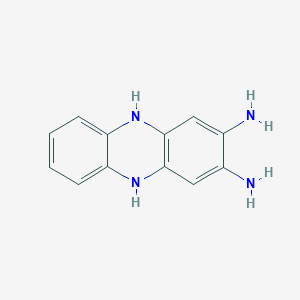
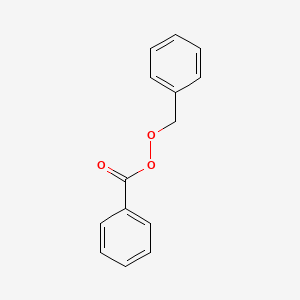
![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
